Dibutyl[(2-carboxybenzoyl)oxy]stannyl
Description
Dibutyl[(2-carboxybenzoyl)oxy]stannyl is an organotin compound characterized by a central tin (Sn) atom coordinated to two butyl groups and a (2-carboxybenzoyl)oxy moiety. Organotin compounds are widely studied for their diverse applications, including biocidal activity, catalysis, and medicinal uses. Its structural complexity distinguishes it from simpler organotin derivatives, such as trimethyltin or tributyltin compounds, which lack the aromatic carboxylate substituent .
Properties
CAS No. |
62436-58-2 |
|---|---|
Molecular Formula |
C16H23O4Sn |
Molecular Weight |
398.1 g/mol |
InChI |
InChI=1S/C8H6O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h1-4H,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+1/p-1 |
InChI Key |
PVVUFRMOFVLGJS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[(2-carboxybenzoyl)oxy]stannyl typically involves the reaction of dibutyltin oxide with 2-carboxybenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
(Bu2SnO)+2-Carboxybenzoic Acid→this compound+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[(2-carboxybenzoyl)oxy]stannyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The carboxybenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Chemistry
In chemistry, Dibutyl[(2-carboxybenzoyl)oxy]stannyl is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organotin compounds and is utilized in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Organotin compounds are known to interact with biological molecules, making them useful tools in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.
Industry
Industrially, the compound is used in the production of polymers and as a stabilizer in PVC manufacturing. Its role in catalysis also makes it valuable in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Dibutyl[(2-carboxybenzoyl)oxy]stannyl involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can coordinate with various functional groups in biological molecules, leading to inhibition or modulation of their activity. This interaction is crucial in its applications in enzyme inhibition studies and drug delivery.
Comparison with Similar Compounds
Trimethyl Stannyl Derivatives (e.g., Trimethyl Stannyl Pyropheophorbides)
Trimethyl stannyl derivatives, such as those used in chromatography (e.g., trimethyl stannyl pyropheophorbides), exhibit simpler structures with methyl substituents instead of butyl groups. These compounds are utilized in photodynamic therapy and chromatographic analysis due to their stability under isocratic conditions. The smaller methyl groups reduce steric hindrance, enhancing their suitability for analytical separations . In contrast, the bulkier butyl groups in Dibutyl[(2-carboxybenzoyl)oxy]stannyl may limit its chromatographic utility but improve lipophilicity, favoring membrane permeability in biological systems.
Dibutyl (Hexadecanoyloxy) Stannyl Hexadecanate
This compound, studied for anticancer and antimicrobial activity, features long-chain hexadecanoyloxy and hexadecanoate groups. The extended alkyl chains confer high hydrophobicity, making it suitable for lipid membrane interactions.
Phosphate and Phosphonate Esters
Zirconium/Uranium Dibutyl Phosphate Complexes
Zirconium nitrate dibutyl phosphate and uranium dibutyl phosphate complexes are used in nuclear fuel processing. Their solubility in nonpolar solvents (e.g., Amsco) is comparable to this compound (~2–4x M), but their phosphate ligands favor coordination with transition metals like Zr⁴⁺ or U⁶⁺. These complexes form gummy precipitates under stripping conditions, complicating industrial processes, whereas the carboxylate group in this compound may stabilize colloidal dispersions .
Dibutyl Methylphosphonate
A Schedule 2B04 compound under chemical weapon conventions, dibutyl methylphosphonate (CAS 2404-73-1) contains a phosphonate ester group. Its phosphorus center exhibits different reactivity compared to tin, particularly in hydrolysis and nucleophilic substitution. The butyl groups enhance solubility in organic solvents, similar to this compound, but its lack of aromaticity reduces UV-vis absorption, limiting spectroscopic applications .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Stability
| Compound | Hydrolysis Rate | Thermal Stability | Coordination Sites |
|---|---|---|---|
| This compound | Moderate | High (>150°C) | Carboxylate O, Sn |
| Dibutyl Methylphosphonate | Slow | Moderate | Phosphonate O |
| Uranium Dibutyl Phosphate | Fast (acidic) | Low | Phosphate O, U⁶⁺ |
Key Research Findings
- Antifungal Activity : Dibutyl phthalate (structurally related via ester groups) demonstrates significant antifungal activity (74.28% peak area in VOC analysis), suggesting that the ester functionality in this compound may contribute to similar properties .
- Coordination Chemistry: The carboxylate group in this compound enables chelation with metal ions, a feature absent in non-carboxylated organotin compounds like dibutyl hexadecanate .
- Industrial Relevance : Unlike zirconium dibutyl phosphate complexes, which form problematic precipitates, the carboxylate moiety in this compound may improve colloidal stability in solvent extraction processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
